Amino-alcohol derivatives represent privileged scaffolds in medicinal chemistry due to their versatile pharmacophoric properties and synthetic accessibility. These compounds, characterized by the presence of both amine and hydroxyl functional groups on adjacent carbon atoms, demonstrate exceptional capacity for forming hydrogen-bonding interactions with biological targets, enhancing target affinity and selectivity [5]. Their structural modularity allows for extensive derivatization, enabling the optimization of pharmacokinetic properties such as aqueous solubility—a critical parameter in fragment-based drug discovery (FBLD) campaigns. Notably, amino-alcohol-derived fragments exhibit solubilities ranging from 0.085 mM to >15 mM, facilitating biophysical screening methods like NMR and surface plasmon resonance [5].
The synthetic tractability of 1,2-amino alcohols, derived from abundant chiral pool precursors like amino acids, further elevates their utility. Efficient routes enable their transformation into diverse heterocyclic architectures, including morpholinones, lactams, sultams, and oxazolidinones—structures prevalent in pharmacologically active agents. For example, morpholinones synthesized from amino alcohols serve as precursors to neuroactive compounds and enzyme inhibitors, while sultams exhibit unique three-dimensionality and potential for targeting protein-protein interactions [5]. This chemical versatility positions amino-alcohol derivatives, including 2-[isopropyl-(3-methoxy-benzyl)-amino]-ethanol, as invaluable starting points for constructing targeted libraries against emerging therapeutic targets.
The isopropyl-methoxy-benzyl motif present in 2-[isopropyl-(3-methoxy-benzyl)-amino]-ethanol contributes distinct physicochemical and steric properties that enhance biological interactions. The isopropyl group provides significant steric bulk and lipophilicity, influencing binding pocket penetration and metabolic stability. Meanwhile, the para-methoxybenzyl moiety (when methoxy is positioned meta, as in this compound) offers a balanced electron-donating effect and moderate hydrophobicity, capable of engaging in π-π stacking, hydrophobic interactions, and hydrogen bonding via the ether oxygen [3] [4].
This structural combination is recurrent in bioactive molecules targeting neurological and oncological pathways. β-Amino alcohol motifs containing aromatic systems are fundamental components of anticancer agents, exemplified by the taxol side chain (2R,3S)-3-phenylisoserine, synthesized via asymmetric aminohydroxylation of olefins . Furthermore, the steric hindrance imparted by the isopropyl group potentially mitigates racemization at the chiral amine center—a critical consideration in asymmetric synthesis. This stabilization is analogous to strategies employing bulky groups like trityl (triphenylmethyl) in hydrogen-borrowing alkylation reactions, which preserve stereochemical integrity during C–C bond formation [2]. The methoxybenzyl group also serves as a versatile synthetic handle; its deprotection can unveil phenolic functionalities for further conjugation, enhancing molecular diversity in structure-activity relationship (SAR) explorations.
2-[Isopropyl-(3-methoxy-benzyl)-amino]-ethanol (CAS# 1249551-21-0) emerged as a synthetic intermediate during the evolution of modern catalytic methodologies enabling stereoselective C–N and C–C bond formation. Historically, 1,2-amino alcohol synthesis relied on hazardous reagents like 1,2-amino halides, limiting structural complexity and scalability [2]. The advent of hydrogen-borrowing catalysis—employing iridium or ruthenium complexes—revolutionized this domain, allowing alcohols to serve as alkylating agents under milder conditions with water as the sole byproduct [2]. This methodology directly impacted the synthesis of compounds like 2-[isopropyl-(3-methoxy-benzyl)-amino]-ethanol, facilitating efficient coupling between amino alcohols and carbonyl partners.
The compound’s design reflects a strategic shift toward sp³-rich fragments in drug discovery, countering historical overreliance on flat aromatic systems. Its molecular weight (223.31 g/mol) and presence of heteroatoms align with "Escape from Flatland" principles, enhancing three-dimensionality and improving success rates in hit identification [5]. Commercially available since the 2010s, it is supplied globally by specialized manufacturers (e.g., BLD Pharmatech, Ambeed, Chemenu) as a building block for oncology and immunology therapeutics [3] [4]. Notably, its structural features align with components of CD73 inhibitors (e.g., adenosine pathway modulators), underscoring its relevance in immuno-oncology drug development [6]. The integration of this compound into targeted libraries exemplifies the convergence of synthetic innovation and rational design in contemporary medicinal chemistry.
Table 1: Key Physicochemical and Commercial Information for 2-[Isopropyl-(3-Methoxy-Benzyl)-Amino]-Ethanol
Property | Value/Description |
---|---|
CAS Registry Number | 1249551-21-0 |
IUPAC Name | 2-[(3-Methoxyphenyl)methyl(propan-2-yl)amino]ethanol |
Molecular Formula | C₁₃H₂₁NO₂ |
Molecular Weight | 223.31 g/mol |
SMILES | COC1=CC(CN(CCO)C(C)C)=CC=C1 |
Key Suppliers | BLD Pharmatech, Ambeed, Chemenu, AiFChem |
Primary Applications | Building block for heterocyclic synthesis; fragment library component |
Table 2: Therapeutic Areas Leveraging Amino-Alcohol Architectures
Therapeutic Area | Amino-Alcohol Application | Structural Relevance of Motif |
---|---|---|
Oncology | Taxol side-chain synthesis; CD73 inhibitors [6] | β-Amino alcohol for stereoselective binding; methoxybenzyl for hydrophobic interactions |
Neuroscience | GABA analogs; neurotransmitter modulation [2] [5] | Ethanolamine backbone mimicking endogenous transmitters |
Immunology | Checkpoint inhibitor adjuncts [6] | Steric shielding by isopropyl group modulating target engagement |
Antimicrobials | Aminoglycoside analogs | Hydrogen-bonding capacity enhancing target RNA affinity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7